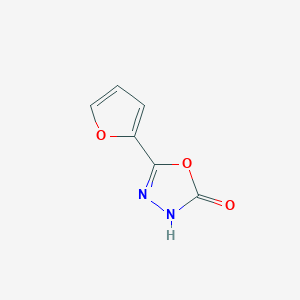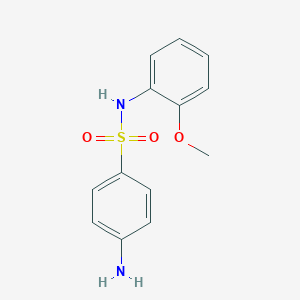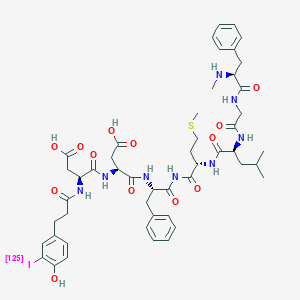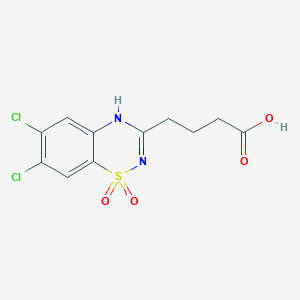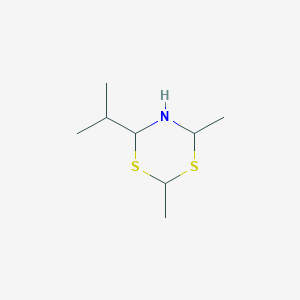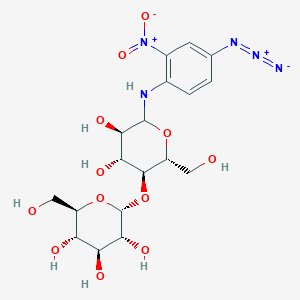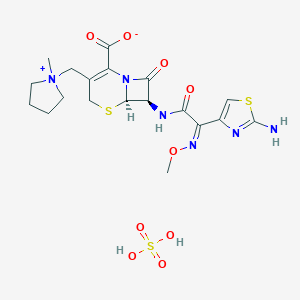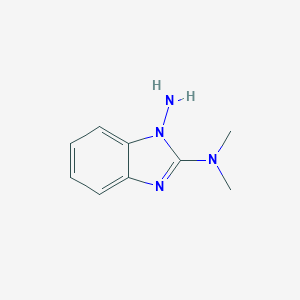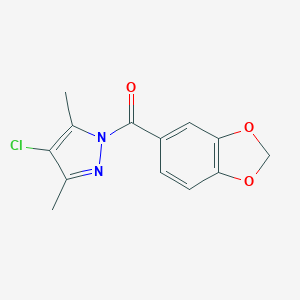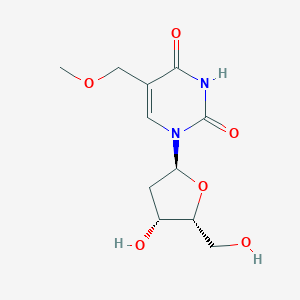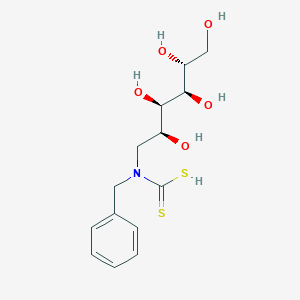![molecular formula C18H19NO2S2 B009987 N,N-diethyl-1-[(E)-3-(2-furyl)-3-oxo-1-phenyl-prop-1-enyl]sulfanyl-met hanethioamide CAS No. 106128-43-2](/img/structure/B9987.png)
N,N-diethyl-1-[(E)-3-(2-furyl)-3-oxo-1-phenyl-prop-1-enyl]sulfanyl-met hanethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate is an organic compound that features a furan ring, a phenyl group, and a diethylcarbamodithioate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate typically involves multiple steps. One common method starts with the preparation of 2-furanyl aldehyde, which is then subjected to a series of reactions to introduce the phenyl and diethylcarbamodithioate groups. The reaction conditions often involve the use of catalysts such as Lewis acids (e.g., ZrCl4/ZnI2) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Microwave-assisted synthesis is another method that can be employed to improve reaction efficiency and reduce production time .
化学反応の分析
Types of Reactions
3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Furan derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Phenyl derivatives with various substituents.
科学的研究の応用
3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate involves its interaction with specific molecular targets. The furan ring and phenyl group can interact with enzymes and receptors, modulating their activity. The diethylcarbamodithioate moiety may also play a role in the compound’s biological effects by interacting with cellular components and pathways .
類似化合物との比較
Similar Compounds
3-(2-Furanyl)-2-propenal: Shares the furan ring but lacks the phenyl and diethylcarbamodithioate groups.
3-(2-Furanyl)-8-aryl-7,8-dihydroimidazo[2,1-c][1,2,4]triazin-4(6H)-one: Contains a furan ring and is used in medicinal chemistry.
Thiophene derivatives: Similar in structure but contain a sulfur atom instead of an oxygen atom in the ring.
Uniqueness
3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate is unique due to its combination of a furan ring, phenyl group, and diethylcarbamodithioate moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
特性
CAS番号 |
106128-43-2 |
|---|---|
分子式 |
C18H19NO2S2 |
分子量 |
345.5 g/mol |
IUPAC名 |
[(E)-3-(furan-2-yl)-3-oxo-1-phenylprop-1-enyl] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C18H19NO2S2/c1-3-19(4-2)18(22)23-17(14-9-6-5-7-10-14)13-15(20)16-11-8-12-21-16/h5-13H,3-4H2,1-2H3/b17-13+ |
InChIキー |
KJEALDFPZYBTQY-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=S)SC(=CC(=O)C1=CC=CO1)C2=CC=CC=C2 |
異性体SMILES |
CCN(CC)C(=S)S/C(=C/C(=O)C1=CC=CO1)/C2=CC=CC=C2 |
正規SMILES |
CCN(CC)C(=S)SC(=CC(=O)C1=CC=CO1)C2=CC=CC=C2 |
同義語 |
N,N-diethyl-1-[(E)-3-(2-furyl)-3-oxo-1-phenyl-prop-1-enyl]sulfanyl-met hanethioamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B9904.png)
